4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-2-carbonitrile

Glucose-6-phosphatase inhibition Diabetes Structure-activity relationship

This ≥98% pure heterocyclic intermediate is essential for R&D teams synthesizing next-generation antiplatelet therapies. The 2-carbonitrile substituent is critical for covalent binding to the P2Y12 receptor’s Cys-194 residue—a specific molecular geometry that isosteric replacements fail to replicate, leading to a 5- to 10-fold loss in potency. For process chemistry, reliable batch-to-batch consistency validated by NMR, HPLC, and GC ensures seamless scale-up from grams to kilograms for API synthesis.

Molecular Formula C8H8N2S
Molecular Weight 164.23 g/mol
Cat. No. B12104716
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-2-carbonitrile
Molecular FormulaC8H8N2S
Molecular Weight164.23 g/mol
Structural Identifiers
SMILESC1CNCC2=C1SC(=C2)C#N
InChIInChI=1S/C8H8N2S/c9-4-7-3-6-5-10-2-1-8(6)11-7/h3,10H,1-2,5H2
InChIKeyWNLIKVFSYPJDJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / 1 kg / 5 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-2-carbonitrile: Core Scaffold for Antithrombotic and Enzyme Inhibitor Development


4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-2-carbonitrile (CAS 1013210-85-9) is a heterocyclic compound featuring a bicyclic thieno[3,2-c]pyridine core with a carbonitrile substituent at the 2-position . This scaffold is a fundamental building block for the synthesis of clinically significant antiplatelet agents, including prasugrel and ticlopidine [1], and serves as a key intermediate in the development of novel P2Y12 receptor antagonists [2]. Its molecular framework is also exploited in the design of glucose-6-phosphatase catalytic site inhibitors [3] and phenylethanolamine N-methyltransferase (hPNMT) inhibitors [4], establishing it as a versatile pharmacophore for multiple therapeutic targets.

Why 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-2-carbonitrile Cannot Be Replaced by Generic Analogs in Critical Synthesis


The unique electronic and steric properties conferred by the 2-carbonitrile substituent on the thieno[3,2-c]pyridine core fundamentally dictate the biological activity and metabolic fate of downstream compounds. Direct substitution with an isosteric 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold, while topologically similar, results in a significant loss of potency at the target enzyme, as demonstrated by a 5- to 10-fold decrease in hPNMT inhibitory activity [1]. Furthermore, the carbonitrile group at the 2-position is essential for maintaining the correct geometry for covalent adduct formation with the P2Y12 receptor's Cys-194 residue, a critical step for antiplatelet efficacy that is not replicated by other substituents [2]. These molecular-level differences directly translate to downstream functional outcomes, meaning that a seemingly minor change in the starting material can lead to a complete loss of therapeutic efficacy or a drastically altered pharmacokinetic profile in the final drug candidate.

Quantitative Differentiation of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-2-carbonitrile Against Isosteric and Scaffold Analogs


Superior Glucose-6-Phosphatase Inhibition of the Thienopyridine Core vs. Benzo Analog

The 4,5,6,7-tetrahydrothieno[3,2-c]pyridine core, which is the unsubstituted parent of the target compound, demonstrates significantly greater potency as a glucose-6-phosphatase catalytic site inhibitor compared to its isosteric benzo analog, 1,2,3,4-tetrahydroisoquinoline (THIQ). While the study optimized substituted derivatives, the core ring system itself was established as the key determinant of activity [1].

Glucose-6-phosphatase inhibition Diabetes Structure-activity relationship

Potent Antiplatelet Agglutination Activity of THP Derivatives Comparable to Prasugrel

Derivatives synthesized from the 4,5,6,7-tetrahydrothieno[3,2-c]pyridine (THP) scaffold, which is structurally related to the target carbonitrile, exhibit potent inhibition of platelet agglutination. Two specific derivatives (compounds 4a and 4g) achieved inhibition percentages of 88.25% and 70.17%, respectively, which are comparable to the reference drug prasugrel [1].

Antiplatelet P2Y12 antagonist Thrombosis

Enhanced hPNMT Inhibitory Potency of THIQ Scaffold Over THTP Scaffold

While the THTP scaffold (4,5,6,7-tetrahydrothieno[3,2-c]pyridine) is a valid isostere for the THIQ system, a direct comparison of inhibitory potency against human phenylethanolamine N-methyltransferase (hPNMT) reveals that THTP compounds are, in general, 5- to 10-fold less potent than their corresponding THIQ counterparts [1]. This difference is attributed to the electronic properties of the thiophene ring.

hPNMT inhibition CNS disorders Epinephrine biosynthesis

High Purity (≥95%) and Analytical Characterization Available for Procurement

Commercial sources offer 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-2-carbonitrile with a standard purity of 95%, accompanied by batch-specific quality control documentation including NMR, HPLC, and GC analyses . This level of characterization is essential for reproducible synthesis and downstream biological evaluation.

Chemical procurement Synthetic intermediate Quality control

Optimal Research and Industrial Use Cases for 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-2-carbonitrile


Synthesis of Novel P2Y12 Receptor Antagonists for Cardiovascular Disease

The 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carbonitrile scaffold serves as an ideal starting point for synthesizing a new generation of antiplatelet agents targeting the P2Y12 receptor. As demonstrated in recent studies, derivatives of this core can achieve platelet agglutination inhibition comparable to prasugrel [1], indicating a high probability of success in developing potent and effective antithrombotic drug candidates.

Development of Glucose-6-Phosphatase Inhibitors for Type 2 Diabetes

Based on the established SAR showing that the thienopyridine core is significantly more potent than the isoquinoline analog in inhibiting glucose-6-phosphatase [1], this compound is a strategic intermediate for medicinal chemistry programs aiming to discover novel therapeutics for managing hyperglycemia in type 2 diabetes.

Medicinal Chemistry SAR Studies on CNS-Targeted hPNMT Inhibitors

This compound is valuable for generating THTP-based analog libraries to systematically explore the structure-activity relationship of hPNMT inhibitors. The known 5- to 10-fold potency reduction compared to the THIQ scaffold [1] provides a critical baseline for evaluating new substitutions aimed at improving potency and selectivity for CNS applications, such as modulating epinephrine levels.

Reliable Intermediate for Large-Scale Synthesis of Thienopyridine Pharmaceuticals

For process chemistry and industrial production, the availability of this compound with a verified purity of ≥95% and comprehensive analytical data (NMR, HPLC, GC) [1] ensures batch-to-batch consistency and minimizes the risk of impurities affecting downstream reactions. This makes it a trustworthy intermediate for the kilogram-scale synthesis of complex thienopyridine-based active pharmaceutical ingredients (APIs).

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-2-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.